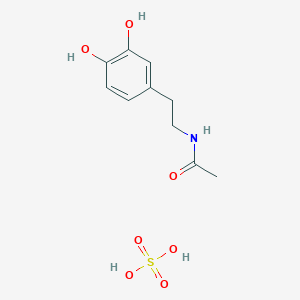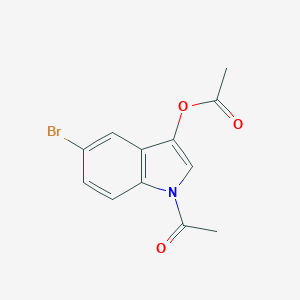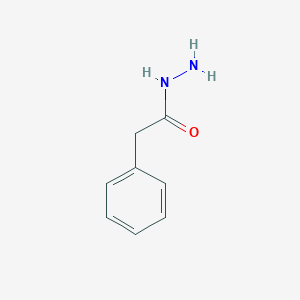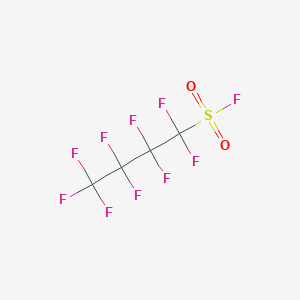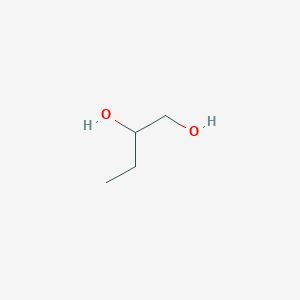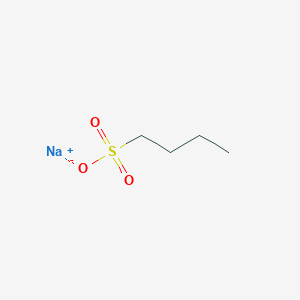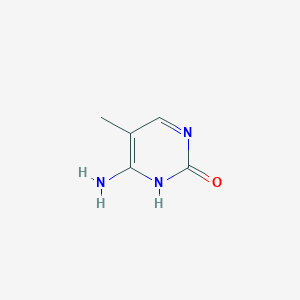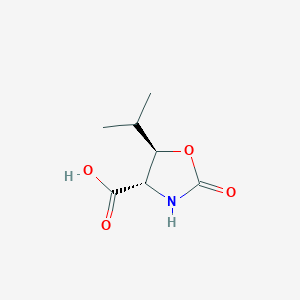
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid, also known as IpOx, is a chiral synthon that has gained significant attention in the field of organic chemistry. It is a versatile building block that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric catalysis reactions, where it helps to control the stereochemistry of the final product. It is also believed to play a role in the synthesis of biologically active compounds by providing a chiral center in the molecule.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid in laboratory experiments include its versatility as a chiral building block, its low toxicity, and its ability to control the stereochemistry of the final product. However, its limitations include the cost of synthesis and the limited information on its biochemical and physiological effects.
Zukünftige Richtungen
There are numerous future directions for the research and development of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential as a chiral auxiliary in asymmetric catalysis reactions. Additionally, further research is needed to understand its biochemical and physiological effects and to explore its potential applications in the synthesis of biologically active compounds.
Synthesemethoden
The synthesis of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of isobutyraldehyde with ethyl glyoxylate in the presence of a chiral catalyst. The resulting product is then subjected to a series of reactions to obtain the final product. Another method involves the reaction of isobutyraldehyde with ethyl diazoacetate in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has found numerous applications in scientific research. It is used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in asymmetric catalysis reactions, which play a crucial role in the synthesis of chiral compounds. Additionally, (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has been used in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Eigenschaften
CAS-Nummer |
127913-32-0 |
|---|---|
Produktname |
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(4S,5R)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5+/m0/s1 |
InChI-Schlüssel |
SFEWQLMXSWYMJK-CRCLSJGQSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@H](NC(=O)O1)C(=O)O |
SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Kanonische SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Synonyme |
4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



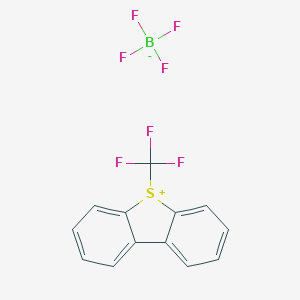
![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)
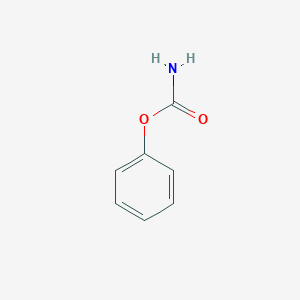
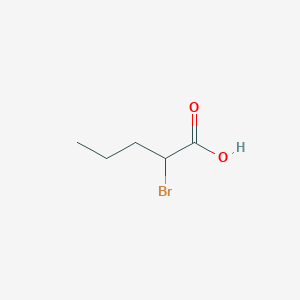
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

